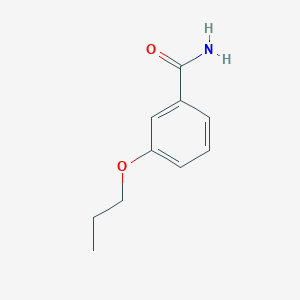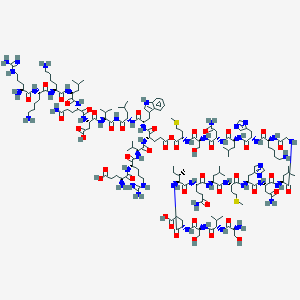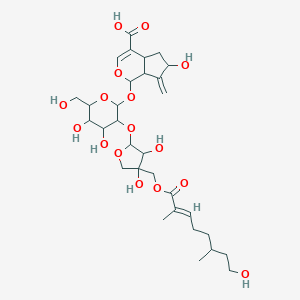![molecular formula C14H10Cl2N2OS B222444 N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It was first synthesized in 1957 by Bayer AG and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is soluble in organic solvents but insoluble in water. In
Mecanismo De Acción
The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is based on its ability to inhibit photosynthesis. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons from water to plastoquinone. This leads to a disruption of the electron transport chain, which results in the generation of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce the amount of chlorophyll in leaves, which can lead to a reduction in photosynthesis. In addition, N-[(2,4-dichlorophenyl)carbamothioyl]benzamide can also affect the activity of enzymes involved in the synthesis of amino acids and proteins, which can lead to a reduction in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide has a number of advantages and limitations for lab experiments. One of the main advantages is its high level of efficacy against a wide range of weeds. This makes it a useful tool for studying plant physiology and biochemistry. However, one of the limitations of N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is its potential toxicity to non-target organisms, including humans and wildlife. Care must be taken to ensure that N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is used safely and responsibly in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-[(2,4-dichlorophenyl)carbamothioyl]benzamide. One area of interest is the development of new herbicides that are more effective and less toxic than N-[(2,4-dichlorophenyl)carbamothioyl]benzamide. Another area of interest is the study of the ecological impacts of N-[(2,4-dichlorophenyl)carbamothioyl]benzamide on non-target organisms, including soil microorganisms, insects, and birds. Finally, there is a need for further research on the mechanisms of action of N-[(2,4-dichlorophenyl)carbamothioyl]benzamide, including its effects on gene expression and protein synthesis in plants.
Métodos De Síntesis
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is synthesized by reacting 2,4-dichloroaniline with thiourea in the presence of acid catalysts. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to form N-[(2,4-dichlorophenyl)carbamothioyl]benzamide. The purity of N-[(2,4-dichlorophenyl)carbamothioyl]benzamide can be improved by recrystallization from organic solvents.
Aplicaciones Científicas De Investigación
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. N-[(2,4-dichlorophenyl)carbamothioyl]benzamide works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll content and ultimately, plant death.
Propiedades
Nombre del producto |
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C14H10Cl2N2OS |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Clave InChI |
FYWRYPAXASOPOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)



![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)


